Thionyl bromide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bromination of Alcohols to Alkyl Bromides

One of the most common applications of thionyl bromide is converting alcohols (R-OH) to their corresponding alkyl bromides (R-Br). This reaction is particularly valuable because it offers a simple and efficient method for introducing a bromine atom into an organic molecule. The reaction proceeds through the following steps []:

- Nucleophilic attack: The hydroxyl group of the alcohol acts as a nucleophile and attacks the sulfur atom of thionyl bromide.

- Leaving group departure: The bromide ion (Br-) leaves, forming sulfuryl bromide (SO2Br2) as a byproduct.

- Protonation: The departing bromide ion abstracts a proton from the remaining alcohol molecule, generating the desired alkyl bromide.

Thionyl bromide is a chemical compound with the formula SOBr₂. It is a sulfur halide that is less stable and less commonly used than its chloride counterpart, thionyl chloride. Thionyl bromide is known for its ability to convert alcohols into alkyl bromides and can facilitate bromination reactions of certain α,β-unsaturated carbonyl compounds. The compound is produced through the reaction of hydrogen bromide with thionyl chloride, highlighting its role as a weaker acid compared to thionyl chloride:

Thionyl bromide is highly reactive and hydrolyzes readily in the presence of water, releasing sulfur dioxide and hydrogen bromide, which are hazardous substances:

Due to its reactivity, thionyl bromide must be handled with care, as it can cause severe irritation to skin, eyes, and respiratory tracts upon exposure .

Thionyl bromide is a corrosive and toxic compound. It reacts violently with water, releasing toxic fumes of sulfur dioxide and hydrogen bromide. Exposure to thionyl bromide can cause severe irritation to the skin, eyes, and respiratory system.

- Safety Precautions:

- Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling thionyl bromide.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a tightly sealed container under inert atmosphere at low temperatures.

- Conversion of Alcohols to Alkyl Bromides: Thionyl bromide is primarily used for converting alcohols into their corresponding alkyl bromides via an SN2 mechanism, which results in the inversion of stereochemistry .

- Bromination of Unsaturated Compounds: It can also be employed for the bromination of α,β-unsaturated carbonyl compounds, facilitating the introduction of bromine into organic molecules .

- Reactions with Aromatic Aldehydes: Thionyl bromide reacts with aromatic aldehydes to convert the aldehyde group into dibromomethyl derivatives, demonstrating its utility in organic synthesis .

The most common method for synthesizing thionyl bromide involves the reaction between thionyl chloride and hydrogen bromide:

- Starting Materials: Thionyl chloride (SOCl₂) and hydrogen bromide (HBr).

- Reaction Conditions: The reaction typically occurs under controlled conditions to manage the exothermic nature of the process.

- Yield: The yield can vary based on reaction conditions and purity of starting materials.

This method highlights the transformation from a stronger acid (thionyl chloride) to a weaker acid (thionyl bromide), which reflects on its stability .

Thionyl bromide finds applications primarily in organic synthesis:

- Brominating Agent: It serves as an effective reagent for the bromination of various organic substrates, particularly alcohols and unsaturated carbonyl compounds.

- Synthesis of Alkyl Bromides: Its ability to convert alcohols into alkyl bromides makes it valuable in synthetic organic chemistry.

- Research

Research on thionyl bromide interactions primarily focuses on its reactivity with different functional groups in organic molecules. Interaction studies have shown that:

- Thionyl bromide reacts vigorously with water and alcohols, leading to hydrolysis or substitution reactions.

- Its interactions with aromatic compounds have been documented, where it facilitates transformations that introduce bromine into aromatic systems .

Due to its high reactivity, thionyl bromide's interactions are often studied in controlled laboratory environments to understand its behavior in various chemical contexts.

Thionyl bromide shares similarities with other sulfur halides but exhibits unique properties that differentiate it from these compounds. Below is a comparison with similar compounds:

| Compound | Formula | Stability | Common Uses |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | More stable | Used for chlorination reactions |

| Phosphorus Tribromide | PBr₃ | Stable | Commonly used for converting alcohols to alkyl halides |

| Sulfur Dichloride | SO₂Cl₂ | Moderate | Used in various chlorination processes |

Uniqueness of Thionyl Bromide- Reactivity: Thionyl bromide is more reactive than thionyl chloride but less commonly used due to safety concerns.

- Specific

Thionyl bromide was first synthesized in the late 19th century. French chemist Besson reported its preparation in 1896 via the reaction of thionyl chloride with hydrogen bromide. This method, while foundational, required refinement. Subsequent studies by Hibbert and Pullman in 1939 optimized its synthesis, establishing protocols that remain relevant today. The compound’s historical significance lies in its role as a precursor to brominated organic derivatives, though its adoption lagged behind thionyl chloride due to stability concerns.

Structural Classification within Sulfur Oxohalides

Sulfur oxohalides are compounds containing sulfur, oxygen, and halogen atoms. Thionyl bromide falls under the sulfinyl halide subclass, where sulfur is bonded to two halogen atoms and one oxygen atom. Key classifications include:

| Oxohalide Class | Examples | Oxidation State of Sulfur |

|---|---|---|

| Sulfinyl halides | SOBr₂, SOCl₂, SOF₂ | +4 |

| Sulfuryl halides | SO₂Cl₂, SO₂F₂ | +6 |

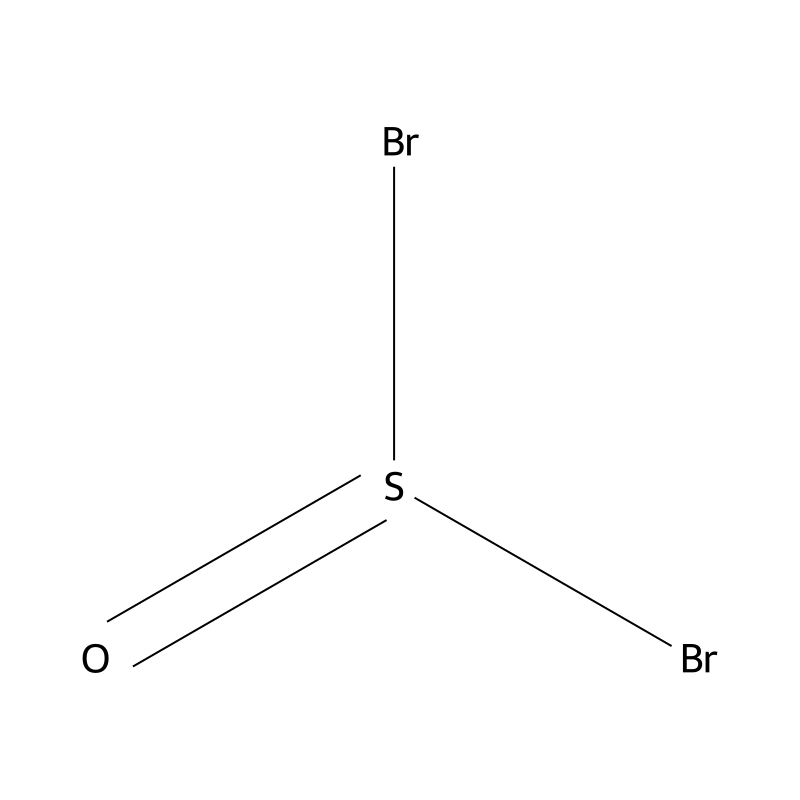

Thionyl bromide’s structure (SOBr₂) contrasts with sulfuryl bromide (SO₂Br₂), which has sulfur in the +6 oxidation state. The trigonal pyramidal geometry of SOBr₂, confirmed by X-ray crystallography, mirrors that of thionyl chloride.

Fundamental Chemical Identity and Properties

Physical Properties

Thionyl bromide is a volatile, orange-yellow liquid with a pungent odor. Its key physical characteristics are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Br₂OS | |

| Molecular Weight | 207.87 g/mol | |

| Melting Point | -52°C | |

| Boiling Point | 48°C at 20 mmHg | |

| Density | 2.688 g/mL | |

| Solubility | Miscible with benzene, CCl₄, ether |

Chemical Reactivity

SOBr₂ reacts with protic substrates (e.g., alcohols, carboxylic acids) to form brominated products:

- Alcohol Bromination:

$$ \text{ROH} + \text{SOBr}2 \rightarrow \text{RBr} + \text{SO}2 + \text{HBr} $$

Yields for alkyl bromides are typically lower than those with thionyl chloride due to competing tribromide formation. - Carboxylic Acid Bromination:

$$ \text{RCOOH} + \text{SOBr}2 \rightarrow \text{RCOBr} + \text{SO}2 + \text{HBr} $$

This reaction is less common due to bromide ion-induced side reactions.

Comparative Analysis with Thionyl Chloride

Thionyl bromide and thionyl chloride share structural similarities but differ markedly in stability and reactivity.

Stability and Reactivity

| Parameter | Thionyl Bromide (SOBr₂) | Thionyl Chloride (SOCl₂) |

|---|---|---|

| Stability | Less stable; prone to decomposition | Highly stable; long shelf life |

| Alcohol Bromination | Moderate efficiency; tribromide byproducts | High efficiency; minimal byproducts |

| Acid Bromination | Rarely used due to side reactions | Widely used for acyl chlorides |

The superior stability of SOCl₂ stems from the weaker Cl⁻/Cl₃⁻ equilibrium compared to Br⁻/Br₃⁻, which facilitates undesired redox pathways in SOBr₂.

Applications

| Use Case | SOBr₂ | SOCl₂ |

|---|---|---|

| Bromination of Alcohols | Limited to specific cases (e.g., α,β-unsaturated carbonyls) | Preferred reagent |

| Solvent | Occasionally used | Common solvent in synthesis |

| Industrial Synthesis | Niche applications (e.g., flame retardants) | Large-scale production of chlorides |

Thionyl bromide’s niche lies in brominating α,β-unsaturated carbonyl compounds, where its unique reactivity profile is advantageous.

XLogP3

UNII

GHS Hazard Statements

H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant